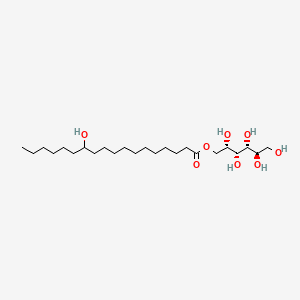
D-Glucitol mono(12-hydroxystearate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol mono(12-hydroxystearate): is a chemical compound with the molecular formula C24H48O8 and a molecular weight of 464.634. . This compound is a derivative of D-glucitol (sorbitol) and 12-hydroxystearic acid, combining the properties of both components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol mono(12-hydroxystearate) typically involves the esterification of D-glucitol with 12-hydroxystearic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxystearate) is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucitol mono(12-hydroxystearate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucitol mono(12-hydroxystearate) is used in chromatography as a stationary phase for the separation of various compounds. It is particularly useful in reverse-phase high-performance liquid chromatography (HPLC) due to its unique properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions
Industry: In the industrial sector, D-Glucitol mono(12-hydroxystearate) is used as an emulsifier and stabilizer in the formulation of cosmetics and personal care products. Its ability to form stable emulsions makes it valuable in the production of lotions, creams, and other topical formulations .
Mecanismo De Acción
The mechanism of action of D-Glucitol mono(12-hydroxystearate) involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as an emulsifier and stabilizer. Additionally, the ester bond can undergo hydrolysis, releasing D-glucitol and 12-hydroxystearic acid, which can further interact with biological systems .
Comparación Con Compuestos Similares
- D-Glucitol mono(12-hydroxystearate)
- D-Glucitol mono(10-hydroxystearate)
- D-Glucitol mono(14-hydroxystearate)
Comparison: D-Glucitol mono(12-hydroxystearate) is unique due to the specific position of the hydroxyl group on the stearic acid chain. This positioning affects its physical and chemical properties, making it particularly suitable for certain applications in chromatography and as an emulsifier. In comparison, other similar compounds with different hydroxyl group positions may exhibit varying degrees of stability and reactivity .
Propiedades
Número CAS |
94031-18-2 |
|---|---|
Fórmula molecular |
C24H48O8 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h19-21,23-28,30-31H,2-18H2,1H3/t19?,20-,21+,23-,24-/m1/s1 |
Clave InChI |
IGIPFDRIGNFVLG-GYCSINLISA-N |
SMILES isomérico |
CCCCCCC(CCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















